
2,5-Dihydroxy-2-methyltridecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-2-methyltridecan-3-one is an organic compound with a complex structure that includes hydroxyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-2-methyltridecan-3-one can be achieved through several methods. One common approach involves the reaction of appropriate precursors under controlled conditions to introduce the hydroxyl and ketone functionalities. For instance, the compound can be synthesized by the hydroxylation of a suitable tridecane derivative followed by oxidation to form the ketone group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. This may include the use of catalysts, specific temperature and pressure conditions, and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxy-2-methyltridecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,5-Dihydroxy-2-methyltridecan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-2-methyltridecan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in redox reactions, and undergo nucleophilic or electrophilic attacks, influencing the compound’s overall activity.
Comparison with Similar Compounds
- 2,5-Dihydroxy-2-methylheptan-3-one
- 2,5-Dihydroxy-2-methylhexan-3-one
- 2,5-Dihydroxy-2-methylpentan-3-one
Comparison: 2,5-Dihydroxy-2-methyltridecan-3-one is unique due to its longer carbon chain compared to similar compounds. This extended chain length can influence its physical properties, such as solubility and melting point, as well as its reactivity and potential applications. The presence of hydroxyl and ketone groups in a longer carbon chain provides distinct chemical behavior and opportunities for diverse applications.
Properties
CAS No. |
112402-57-0 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2,5-dihydroxy-2-methyltridecan-3-one |
InChI |
InChI=1S/C14H28O3/c1-4-5-6-7-8-9-10-12(15)11-13(16)14(2,3)17/h12,15,17H,4-11H2,1-3H3 |
InChI Key |
RSEZWSPMBKVJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC(=O)C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
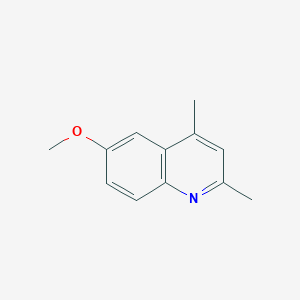
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
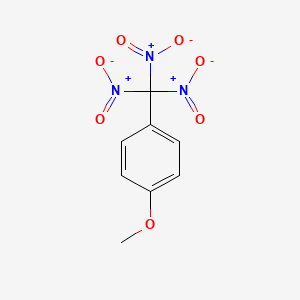
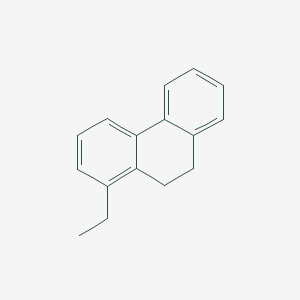
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)

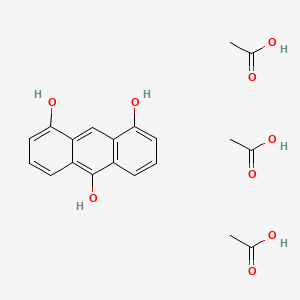
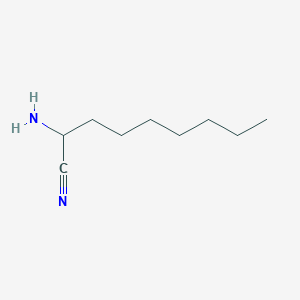
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
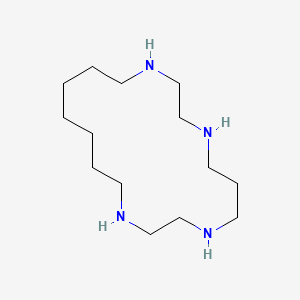
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
